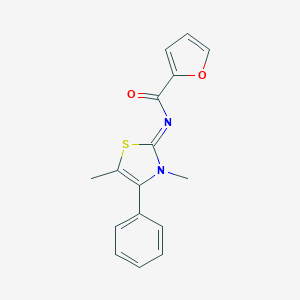![molecular formula C23H28N4O2S B305311 2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B305311.png)
2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research. It is a novel compound that has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of 2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide involves the inhibition of specific enzymes and receptors in the body. It has been shown to inhibit the activity of certain kinases and phosphatases, which play a crucial role in the regulation of cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide are diverse and depend on the specific application. It has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models, and inhibit bacterial growth. It has also been studied for its potential use in imaging studies due to its ability to bind to specific receptors in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide in lab experiments include its high yield and purity, as well as its potential for use in various fields of scientific research. However, limitations include the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the study of 2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide. These include further studies on its potential applications in cancer treatment, inflammation, and bacterial infections. It may also be studied for its potential use in imaging studies and as a diagnostic tool. Additionally, further studies are needed to determine its safety and efficacy in humans and to optimize its synthesis method for large-scale production.
In conclusion, 2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide is a novel chemical compound that has shown promising results in various fields of scientific research. Its synthesis method is efficient, and it has potential applications in cancer treatment, inflammation, and bacterial infections. Further studies are needed to determine its safety and efficacy in humans and to optimize its synthesis method for large-scale production.
Métodos De Síntesis
The synthesis of 2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide involves the condensation of 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol with 2-(propan-2-yl)phenylacetyl chloride. The reaction is carried out in the presence of a base and an organic solvent. The product is obtained in high yield and purity.
Aplicaciones Científicas De Investigación
2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of cancer, inflammation, and bacterial infections. It has also been studied for its potential use as a diagnostic tool in imaging studies.
Propiedades
Nombre del producto |
2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide |
|---|---|
Fórmula molecular |
C23H28N4O2S |
Peso molecular |
424.6 g/mol |
Nombre IUPAC |
2-[[4-ethyl-5-(1-phenoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C23H28N4O2S/c1-5-27-22(17(4)29-18-11-7-6-8-12-18)25-26-23(27)30-15-21(28)24-20-14-10-9-13-19(20)16(2)3/h6-14,16-17H,5,15H2,1-4H3,(H,24,28) |
Clave InChI |
HWGMRGAHZFPWSN-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C(C)C)C(C)OC3=CC=CC=C3 |
SMILES canónico |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C(C)C)C(C)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-chloro-2-methoxyphenyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide](/img/structure/B305228.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[cyclohexyl(methylsulfonyl)amino]acetamide](/img/structure/B305230.png)
![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide](/img/structure/B305231.png)
![N-{2-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-phenethyl-methanesulfonamide](/img/structure/B305234.png)
![N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-phenylethyl)methanesulfonamide](/img/structure/B305235.png)
![2-[methyl(phenylsulfonyl)amino]-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B305236.png)
![2-[methyl(phenylsulfonyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B305237.png)






![N-(1-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)-2-furamide](/img/structure/B305249.png)